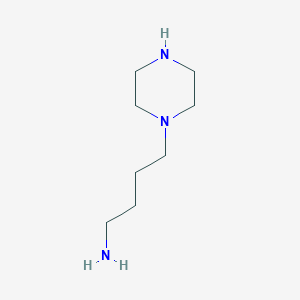

1-Piperazinebutanamine

Description

Contextualization within Piperazine (B1678402) Chemistry and Derivatives

1-Piperazinebutanamine belongs to the large and versatile family of organic compounds known as piperazines. The core of these compounds is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions (1 and 4). wikipedia.org This fundamental structure is a privileged scaffold in medicinal chemistry and materials science because it is easily modified. The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the creation of a vast library of derivatives with diverse properties. wikipedia.org

This compound is a specific derivative where a butanamine (a four-carbon chain with a terminal amine group) is attached to one of the nitrogen atoms of the piperazine ring. This structure is bifunctional, possessing both a secondary amine within the ring and a primary amine at the end of the butyl chain, making it a valuable and versatile linker and building block in the synthesis of more complex molecules. Its chemical relatives include a wide array of compounds where different substituents are attached to the piperazine core, such as aryl groups, alkyl groups, and other heterocyclic systems. For example, derivatives like 1-(2-Pyrimidinyl)-4-(4-aminobutyl)piperazine and 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine showcase how modifications to the core structure are explored in research. alfa-chemistry.comchemsrc.com

Evolution of Academic Research on this compound and its Analogues

Academic interest in piperazine and its derivatives has been long-standing, but focused research on specific analogues like this compound and its close relatives has seen significant evolution. Early research into piperazine chemistry often centered on its use as an anthelmintic agent. However, over the decades, the scope of research has broadened dramatically.

The study of analogues such as 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine, with literature dating back to the late 1980s, highlights the exploration of these compounds for their potential in medicinal chemistry. chemsrc.com Research into derivatives like 4-(1,2-benzisothiazol-3-yl)-1-piperazinebutanamine has been driven by the search for compounds that interact with neurotransmitter receptors, indicating a shift towards neuropharmacology. The four-carbon spacer of the butanamine moiety has been identified as being an optimal length for receptor engagement in certain classes of compounds. The continuous development of new synthetic methods allows for the creation of increasingly complex piperazine-based molecules, driving further research into their properties and potential applications.

Foundational Significance of this compound as a Synthetic Building Block

The primary significance of this compound in a research context is its role as a versatile synthetic building block. Its structure, featuring a piperazine ring and a flexible butylamine (B146782) chain, allows it to act as a linker or scaffold in the construction of larger, more complex molecules. The terminal primary amine and the secondary amine within the piperazine ring offer two distinct points for chemical reactions, enabling chemists to build molecules with precise architectures.

For instance, the related compound 4-(4-Methylpiperazin-1-yl)butan-1-amine is noted as a useful research chemical for preparing aminopyridopyrimidinones. chemicalbook.com Similarly, analogues are used in the synthesis of compounds targeting specific biological pathways. The synthesis of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine can be achieved through the reaction of N-Benzhydrylpiperazine with 4-chlorobutyronitrile. chemsrc.com This demonstrates the straightforward incorporation of the aminobutyl-piperazine moiety into a larger molecular framework. The bifunctional nature of this compound makes it an ideal starting material for creating libraries of compounds for screening purposes in drug discovery and materials science.

Overview of Current Research Trajectories in Amine and Heterocyclic Chemistry

The fields of amine and heterocyclic chemistry, to which this compound belongs, are areas of intense and ongoing research. pmcisochem.fr A major trajectory is the development of novel, efficient, and sustainable synthetic methodologies. Researchers are constantly seeking new catalysts and reaction conditions to create complex amines and heterocycles with high precision and less environmental impact.

Another significant trend is the application of these compounds in medicinal chemistry. Heterocyclic scaffolds, particularly nitrogen-containing ones like piperazine, remain a cornerstone of drug design due to their ability to engage with biological targets in a specific manner. Current research often focuses on designing molecules that target multiple receptors or pathways to achieve more effective therapeutic outcomes. The exploration of piperazine derivatives for their interactions with dopaminergic and serotonergic systems is a prime example of this trend. Furthermore, there is growing interest in the use of these compounds in materials science, for applications such as creating new polymers, ligands for metal-organic frameworks (MOFs), and functional dyes. The versatility of the amine and piperazine functional groups ensures their continued importance across a wide spectrum of chemical research.

Data Tables

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(4-methylpiperazin-1-yl)butan-1-amine | 4553-32-6 | C9H21N3 | 171.28 |

| 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-amine | 33386-20-8 | C12H21N5 | 235.33 |

| This compound, 4-(1,2-benzisothiazol-3-yl)- | 105981-34-8 | C15H22N4S | 290.4 |

| 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine | 101620-10-4 | C21H29N3 | 323.48 |

| This compound, 4-(phenylmethyl)- | 4487-05-2 | C15H25N3 | 247.38 |

Data sourced from multiple chemical databases and research articles. alfa-chemistry.comchemsrc.comchemicalbook.comchemicalbook.comnih.govcymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONXRSPFKCGRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403418 | |

| Record name | 1-Piperazinebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103315-50-0 | |

| Record name | 1-Piperazinebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Piperazinebutanamine and Its Structural Analogues

Strategies for the Construction of the Piperazine (B1678402) Core

The synthesis of the piperazine nucleus, a six-membered ring containing two nitrogen atoms at positions 1 and 4, can be achieved through various catalytic processes, broadly categorized as intermolecular and intramolecular cyclizations. researchgate.net

Intermolecular Cyclization Processes

Intermolecular cyclization involves the reaction between two different molecules to form the piperazine ring. A common approach is the catalytic cyclocondensation of ethylenediamine (B42938) with ethylene (B1197577) glycol. researchgate.net Another established method involves the reaction of 1,2-diamines with electron-deficient allenes, which proceeds without the need for transition metal catalysts and tolerates a wide range of functional groups. nih.gov This method represents a formal [4+2] cyclization and is notable for its mild reaction conditions and scalability. nih.gov

Transition metal-catalyzed reactions also play a significant role. For instance, palladium-catalyzed cyclization of propargyl carbonates with diamines provides a modular route to highly substituted piperazines with good to excellent yields and high stereochemical control. acs.org

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies involve the formation of the piperazine ring from a single linear precursor. A notable example is the reductive cyclization of bis(oximinoalkyl)amines, which are synthesized from the double Michael addition of primary amines to nitrosoalkenes. mdpi.comresearchgate.net This method allows for the synthesis of piperazines with substituents on both carbon and nitrogen atoms. researchgate.netmdpi.com

Another approach is the aza-Michael cyclization, which has been employed in the synthesis of complex molecules. mdpi.com For instance, the synthesis of certain drug candidates has utilized a cinchona alkaloid analog as a chiral phase transfer catalyst to induce enantioselectivity in the cyclization step. mdpi.com

Catalytic Cyclocondensation Techniques for Piperazine Synthesis

Catalytic cyclocondensation is a key technique for synthesizing the piperazine core, often utilizing readily available starting materials. researchgate.net Iridium-catalyzed cyclocondensation of diols with primary amines or 1,2-diamines in aqueous media presents a green and atom-economical method. rsc.org This process proceeds via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then forms an imine with the amine, followed by reduction to the final product. rsc.org

Various catalysts have been developed for these reactions, including copper- and nickel-based systems. For example, the intramolecular cyclization of aminoethylethanolamine and the single-step intermolecular cyclization of ethylenediamine or mono- and diethanolamine (B148213) are preferred highly selective processes. researchgate.net The hydrogenation of pyrazine (B50134) is another catalytic method used for producing piperazine. researchgate.net

Controlled Functionalization of the Butanamine Side Chain

The butanamine side chain of 1-piperazinebutanamine can be introduced and functionalized through several methods. A common strategy involves the alkylation of a piperazine derivative with a suitable four-carbon synthon. For instance, the alkylation of 1-(2-methoxyphenyl)piperazine (B120316) with N-(4-bromobutyl)phthalimide, followed by hydrazinolysis, yields 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine. rsc.org This butanamine can then be further modified, for example, by chloroacetylation. rsc.org

Another approach is the Finkelstein reaction, which involves the condensation of a piperazine derivative with a haloalkane, such as 1-bromo-4-chlorobutane, to introduce the butylamine (B146782) side chain. mdpi.com

Regioselective and Stereoselective Derivatization of this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. quora.comyoutube.comyoutube.com These concepts are crucial in the synthesis of complex molecules like derivatized this compound.

N-Substitution on the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring exhibit different reactivities, allowing for regioselective substitution. nih.govpharm.or.jp The nitrogen at the 1-position and the nitrogen at the 4-position can be selectively functionalized. nih.govnih.govpharm.or.jp

Common methods for N-alkylation include nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. mdpi.com For example, N-alkylation using alkyl chlorides or bromides has been employed in the synthesis of various kinase inhibitors. mdpi.com

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for N-arylation. mdpi.comacs.org These reactions allow for the selective functionalization of the piperazine nitrogens, even with unprotected piperazine, by controlling the reaction conditions and choice of ligands. acs.org In some cases, one of the nitrogen atoms is protected (e.g., with a Boc group) to ensure selective reaction at the other nitrogen. acs.org

Isocyanide-based multicomponent reactions, like the Ugi reaction, offer another versatile strategy for creating diverse piperazine derivatives. thieme-connect.com These reactions can introduce complexity in a single step, and the resulting products can be further modified. thieme-connect.com

The following table summarizes some of the synthetic strategies discussed:

| Strategy | Description | Key Features | Reference(s) |

| Intermolecular Cyclization | Reaction of two separate molecules to form the piperazine ring. | Utilizes readily available starting materials like 1,2-diamines and diols. | researchgate.netnih.govacs.org |

| Intramolecular Cyclization | Formation of the piperazine ring from a single linear precursor. | Allows for the synthesis of complex, substituted piperazines. | researchgate.netmdpi.comresearchgate.netmdpi.com |

| Catalytic Cyclocondensation | Use of a catalyst to promote the condensation and cyclization reaction. | Often employs green and atom-economical methods. | researchgate.netrsc.org |

| N-Alkylation | Introduction of alkyl groups onto the piperazine nitrogens. | Commonly achieved via nucleophilic substitution or reductive amination. | mdpi.com |

| N-Arylation | Introduction of aryl groups onto the piperazine nitrogens. | Often accomplished using palladium-catalyzed cross-coupling reactions. | mdpi.comacs.org |

Introduction of Heterocyclic and Aromatic Moieties

The synthesis of functionalized aromatic compounds is a central theme in modern organic chemistry. nih.gov While significant progress has been made with five- and six-membered aromatic rings, the seven-membered tropolone (B20159) ring presents unique challenges due to its distinct structural and chemical properties. nih.gov Nevertheless, methods for the site-selective functionalization of the tropolone nucleus have been developed, paving the way for its incorporation into complex molecules. nih.gov

Heterocyclic compounds, which contain atoms of at least two different elements within their cyclic structure, are widespread in nature and form the basis of many synthetic drugs. nih.gov The synthesis of novel heterocyclic systems, often condensed with other ring systems like pyrazole (B372694), has been achieved through eco-friendly methods such as microwave irradiation. scirp.org These methods often utilize green catalysts, such as chitosan (B1678972), to promote efficient and clean reactions. scirp.org

The introduction of diverse heterocyclic moieties, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, has been shown to yield compounds with significant biological activity. nih.gov Multistep synthetic routes have been devised to create complex aromatic hybrids bearing these heterocycles, which have demonstrated potent and selective cytotoxic activity against various cancer cell lines. nih.gov The synthetic versatility of these methods allows for the creation of libraries of compounds with varying substituents, facilitating structure-activity relationship (SAR) studies. nih.gov

A notable modern approach for creating substituted piperazines involves a visible-light-promoted decarboxylative annulation protocol. organic-chemistry.orgorganic-chemistry.org This method, termed the CarboxyLic Amine Protocol (CLAP), reacts a glycine-based diamine with various aldehydes to produce 2-aryl and 2-heteroaryl piperazines under mild conditions. organic-chemistry.orgacs.org Photocatalysts such as [Ir(ppy)2(dtbpy)]PF6 and carbazolyl dicyanobenzene 4CzIPN have proven effective for this transformation. organic-chemistry.orgorganic-chemistry.orgacs.org

Table 1: Examples of Synthesized this compound Analogues with Heterocyclic and Aromatic Moieties

| Reactants | Resulting Moiety | Methodology | Reference |

|---|---|---|---|

| Glycine-based diamine, various aldehydes (e.g., thiophen-2-yl carboxaldehyde) | 2-Aryl, 2-Heteroaryl piperazines | Visible-light-promoted decarboxylative annulation (CLAP) | acs.org, acs.org, organic-chemistry.org, organic-chemistry.org |

| Simple amines and alkynes | 2,5-asymmetrically disubstituted piperazines | Titanium and zirconium catalyzed synthesis | nih.gov |

| 4-bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one and suitable reagents | Fused pyrazole derivatives (furopyrazole, pyranopyrazole, etc.) | Microwave irradiation with chitosan as a green catalyst | scirp.org |

| Aromatic precursors with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) building blocks | Aromatic tricyclic hybrids with 1,2,4-triazole and 1,3,4-thiadiazole | Efficient multistep synthesis | nih.gov |

Strategic Incorporation of Halogen Atoms (e.g., Fluorination)

The strategic placement of halogen atoms, particularly fluorine, on the this compound scaffold can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Fluorine's high electronegativity and small size can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolism, thereby increasing metabolic stability and bioavailability. nih.gov

The introduction of fluorine can be achieved through various methods, including the use of N-F fluorinating agents. beilstein-journals.org These reagents, which are generally easier to handle than elemental fluorine, have evolved over time, with a wide range of reactivity and selectivity. beilstein-journals.org Examples include N-fluoropyridinium salts and 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts (Selectfluor™). beilstein-journals.orgrsc.org

Kinetic studies on the fluorination of 1,3-dicarbonyl systems have provided a deeper understanding of the factors controlling mono- versus di-fluorination, aiding in the rational design of synthetic protocols. rsc.org The choice of fluorinating agent and reaction conditions, including the presence of additives like water, can significantly influence the outcome of the reaction. rsc.org

In the context of improving drug-like properties, fluorination has been successfully employed to enhance the metabolic stability of various compounds. nih.gov For instance, fluorination of certain pyrimidine-2,4,6-trione derivatives at specific positions on the carbon chain led to improved solubility and stability in human microsomes and plasma. nih.gov The C-F bond's stability to oxidative cleavage is a key factor in this enhancement. nih.gov

Table 2: Methods for Strategic Halogenation of Piperazine Analogues

| Halogenation Strategy | Reagents/Method | Key Findings/Applications | Reference |

|---|---|---|---|

| Electrophilic Fluorination | N-F fluorinating agents (e.g., Selectfluor™, NFSI) | Provides a means to introduce fluorine to enhance metabolic stability and biological activity. | beilstein-journals.org, rsc.org |

| Nucleophilic Fluorination | Et3N·3HF | Used for stereocontrolled fluorination, for example at the C4 position of hexopyranose derivatives. | beilstein-journals.org |

| Metabolic Stability Enhancement | Fluorine substitution on carbon chains | Improved solubility, human microsome stability, and plasma stability of pyrimidine-2,4,6-trione analogues. | nih.gov |

Modern Synthetic Transformations Applied to this compound Derivatives

The field of organic synthesis is continually advancing, providing new tools for the construction of complex molecules like this compound derivatives. These modern transformations offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the formation of carbon-nitrogen (C-N) bonds in the synthesis of aryl amines. researchgate.netuwindsor.ca These reactions are crucial for attaching the piperazine nitrogen to aromatic or heteroaromatic rings. The development of sophisticated phosphine (B1218219) ligands has been key to the success and broad applicability of these methods. mit.edu

These reactions are widely used in both academic and industrial settings for the synthesis of a vast array of compounds, including pharmaceuticals. researchgate.netuwindsor.carsc.org The versatility of this methodology allows for the coupling of a wide range of nitrogen-containing nucleophiles with various aryl halides and pseudo-halides. researchgate.net A facile palladium-catalyzed method has been reported for the efficient synthesis of biologically relevant arylpiperazines under aerobic conditions, with some procedures even using piperazine as the solvent for a more environmentally friendly approach. acs.org

The choice of ligand is critical for the success of these reactions. Bulky, monodentate phosphine ligands with a biaryl backbone, such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, have shown high activity and stability, enabling the coupling of previously challenging substrates. mit.edu

Table 3: Palladium-Catalyzed C-N Bond Formation in Piperazine Synthesis

| Reaction Type | Catalyst System (Example) | Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd source with bulky, monodentate phosphine ligands (e.g., 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Synthesis of anilines and their derivatives, formation of C-N bonds to aromatic rings. | mit.edu, researchgate.net, uwindsor.ca |

| Aerobic Arylation | Pd catalyst | Efficient synthesis of arylpiperazines from aryl chlorides, including sterically hindered ones. | acs.org |

| General Cross-Coupling | Various Pd complexes and ligands (e.g., Pd(Amphos)2Cl2) | Used in Suzuki-Miyaura, Sonogashira, and Heck reactions, often under mild, aqueous conditions. | sigmaaldrich.com |

Visible-Light-Promoted Decarboxylative Annulation Protocols

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild and environmentally friendly conditions. researchgate.net A prime example relevant to piperazine synthesis is the aforementioned CarboxyLic Amine Protocol (CLAP). organic-chemistry.orgacs.org This protocol involves the reaction of a glycine-based diamine with an aldehyde, promoted by a photocatalyst and visible light, to form a 2-substituted piperazine. organic-chemistry.orgacs.orgresearchgate.net

This method has a broad substrate scope, tolerating a variety of aromatic, heteroaromatic, and even aliphatic aldehydes. organic-chemistry.orgresearchgate.net The reaction proceeds efficiently in both batch and continuous flow setups, the latter offering advantages in terms of scalability and process control. organic-chemistry.orgacs.org This photocatalytic approach provides a safer alternative to methods that rely on toxic reagents like tin-based compounds. organic-chemistry.org

Table 4: Visible-Light-Promoted Synthesis of Piperazine Derivatives

| Protocol | Reactants | Photocatalyst (Example) | Products | Reference |

|---|---|---|---|---|

| CarboxyLic Amine Protocol (CLAP) | Glycine-based diamine and various aldehydes | [Ir(ppy)2(dtbpy)]PF6 or 4CzIPN | 2-Aryl, 2-heteroaryl, and 2-alkyl piperazines | acs.org, researchgate.net, organic-chemistry.org, organic-chemistry.org |

| Photoredox/Ni Dual Catalysis | Not specified for piperazines | Donor–acceptor fluorophores | Used for C(sp3)–C(sp2) cross-coupling | acs.org |

1 Piperazinebutanamine As a Versatile Chemical Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Molecular Architectures

The presence of multiple nucleophilic nitrogen atoms makes 1-piperazinebutanamine a key intermediate for assembling intricate molecular frameworks. sigmaaldrich.com Organic building blocks are fundamental components used in the bottom-up construction of complex molecules for applications in medicinal chemistry and material science. sigmaaldrich.com The differential reactivity of the primary amine versus the secondary amines of the piperazine (B1678402) ring allows for stepwise and controlled synthetic strategies. This is crucial for building large, well-defined structures.

A notable example of its application is in the synthesis of complex metal-organic structures. Research has shown the use of piperazidine-based ligands to create elaborate coordination complexes. For instance, a piperazidine-bridged bis(phenolate) ligand was used to synthesize a tetrametallic samarium(II) macrocycle. nih.gov In this work, the piperazine-derived backbone served as a crucial structural element, linking the phenolate (B1203915) groups and ultimately facilitating the assembly of the large, macrocyclic architecture stabilized by the samarium ions. nih.gov Such syntheses demonstrate the capacity of piperazine-containing building blocks to direct the formation of highly organized, multi-component molecular systems. nih.govnih.gov

Role in Combinatorial Chemistry and the Generation of Molecular Libraries

Combinatorial chemistry is a powerful strategy used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. pressbooks.pubopenaccessjournals.comresearchgate.net This approach is central to modern drug discovery and materials science, as it allows for the efficient screening of thousands of compounds to identify those with desired properties. researchgate.net The core principle involves systematically combining a set of basic building blocks in various combinations. pressbooks.pub

This compound is an ideal scaffold for combinatorial library generation due to its distinct points of diversity. The primary amine and the two secondary piperazine amines can be selectively reacted with a wide range of chemical reagents. For example, the primary amine can be acylated or reductively aminated, while the piperazine nitrogens can be functionalized with different substituents. This "split-and-mix" approach allows for the exponential growth of the library size. By reacting a core molecule like this compound with various sets of reactants in a parallel fashion, a vast and diverse library of unique compounds can be generated from a single, versatile starting material. muni.czuomustansiriyah.edu.iq

| Scaffold Position | Potential Reactants | Resulting Functional Group |

| Primary Amine | Carboxylic Acids (with coupling agents) | Amide |

| Aldehydes/Ketones (reductive amination) | Secondary/Tertiary Amine | |

| Isocyanates | Urea | |

| Piperazine N-1 | Alkyl Halides | Tertiary Amine |

| Acyl Chlorides | Amide | |

| Piperazine N-4 | Sulfonyl Chlorides | Sulfonamide |

This interactive table illustrates how different functional groups can be introduced at the reactive sites of this compound to generate a diverse molecular library.

Design and Synthesis of Advanced Chemical Probes and Research Tools

Chemical probes are specialized small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. nih.gov These tools are essential for elucidating biological pathways and validating new drug targets. The design of a chemical probe often involves integrating a target-binding moiety, a reporter tag (like a fluorophore or biotin), and often a linker to connect them. artmolecule.frudel.edu

The structure of this compound makes it an excellent candidate for use as a core component or linker in the synthesis of such probes. Its butyl chain can act as a flexible spacer, while its multiple amine groups provide convenient handles for attaching other functional components through well-established bioconjugation chemistry. artmolecule.frugent.be For example, the primary amine could be used to attach a molecule that recognizes a specific biological target, while one of the piperazine nitrogens could be modified with a fluorescent dye for visualization in cellular imaging experiments. artmolecule.fr This modularity allows chemists to systematically design and synthesize a variety of probes to investigate different biological questions. surveysparrow.comscribbr.comnih.gov

| Probe Component | Function | Potential Attachment Site on this compound |

| Targeting Moiety | Binds to a specific biological molecule (e.g., enzyme inhibitor) | Primary Amine |

| Reporter Tag | Enables detection and visualization (e.g., Fluorescein, Biotin) | Piperazine Nitrogen |

| Reactive Group | Forms a covalent bond with the target (e.g., photoaffinity label) | Piperazine Nitrogen |

| Solubilizing Group | Improves aqueous solubility (e.g., Polyethylene (B3416737) glycol - PEG) | Piperazine Nitrogen |

This interactive table outlines the modular design of a chemical probe built upon the this compound scaffold.

Application in Novel Material Design

The unique chemical properties of this compound also lend themselves to the creation of advanced materials with novel functions.

Lipid nanoparticles (LNPs) are advanced drug delivery systems that encapsulate therapeutic payloads, such as messenger RNA (mRNA), and transport them into cells. susupport.comnih.govrivm.nl A critical component of modern LNPs is an ionizable lipid, which possesses a headgroup that is positively charged at low pH (facilitating encapsulation of negatively charged nucleic acids) but neutral at physiological pH. nih.gov

| LNP Component | Example/Function | Reference |

| Ionizable Lipid | Contains a 4-methyl-1-piperazinebutanamine headgroup; crucial for mRNA encapsulation and endosomal escape. | researchgate.net |

| Phospholipid | Structural lipid (e.g., DSPC) that forms the nanoparticle shell. | liposomes.ca |

| Cholesterol | Stabilizes the lipid bilayer. | susupport.com |

| PEG-Lipid | A lipid conjugated to polyethylene glycol (PEG) to increase circulation time and stability. | susupport.com |

This interactive table details the typical components of a Lipid Nanoparticle (LNP) formulation, highlighting the role of a this compound derivative.

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces. nobelprize.orgwikipedia.org A key area within this field is host-guest chemistry, where a large 'host' molecule encapsulates a smaller 'guest' molecule within its cavity. libretexts.orgnih.gov

This compound possesses several structural features that make it an attractive candidate for studies in supramolecular chemistry. The amine groups are excellent hydrogen bond donors, and upon protonation, they can form strong ionic interactions. libretexts.org This allows the molecule to act as a guest that can bind to various host molecules, such as cyclodextrins or calixarenes, which have cavities lined with complementary functional groups. wikipedia.orgmdpi.com Alternatively, this compound can be incorporated into the structure of a larger, flexible host molecule, where its piperazine ring and alkyl chain can contribute to the formation of a specific binding pocket for other guests. nih.gov The study of these interactions is fundamental to designing molecular sensors, switches, and novel self-assembling materials. rsc.orgnih.gov

| Structural Feature of this compound | Potential Non-Covalent Interaction | Role in Host-Guest Complex |

| Primary/Secondary Amines | Hydrogen Bonding (as donor) | Binds to host's hydrogen bond acceptors (e.g., ether, carbonyl oxygens). |

| Protonated Amines (Ammonium ions) | Ion-Dipole / Ionic Interactions | Binds to negatively charged or polar sites within a host cavity. |

| Alkyl Chain | Hydrophobic / van der Waals forces | Interacts with nonpolar regions of a host molecule. |

| Overall Structure | Shape Complementarity | Fits within the cavity of a suitably sized host molecule (e.g., cyclodextrin). |

This interactive table summarizes the potential non-covalent interactions that enable this compound to participate in host-guest chemistry.

Mechanistic and Kinetic Investigations of Reactions Involving 1 Piperazinebutanamine and Its Derivatives

Elucidation of Reaction Mechanisms in Derivatization Processes

The derivatization of 1-piperazinebutanamine is a crucial process for enhancing its suitability for various analytical techniques, particularly gas chromatography (GC). researchgate.net This modification of the analyte's functional groups aims to increase its volatility, reduce its interaction with the analytical column, and improve the symmetry and response of its chromatographic peaks. researchgate.net The primary reaction mechanism involved in the derivatization of the amine functional groups in this compound is nucleophilic substitution.

One of the most common derivatization techniques is silylation , which involves the introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, in place of the active hydrogens on the primary and secondary amine groups of the piperazine (B1678402) ring and the primary amine of the butanamine side chain. researchgate.net The mechanism proceeds through a nucleophilic attack of the nitrogen atom on the silicon atom of the silylating agent, leading to the displacement of a leaving group. researchgate.net This process effectively reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which is a primary cause of low volatility and poor chromatographic performance. researchgate.net

Another common derivatization method is acylation , where an acyl group is introduced. This is often achieved using reagents like anhydrides or acyl halides. The reaction mechanism is a nucleophilic acyl substitution. The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, resulting in the formation of an amide.

The choice of derivatization reagent and reaction conditions can significantly influence the efficiency and outcome of the process. For instance, the use of a catalyst, such as a base like pyridine, is common in acylation reactions to neutralize the acid byproduct and drive the reaction to completion. nih.gov

Table 1: Common Derivatization Reactions for Amines

| Derivatization Method | Reagent Type | General Reaction | Purpose |

| Silylation | Silylating agents (e.g., BSTFA, TMCS) | R-NH₂ + (CH₃)₃Si-X → R-NH-Si(CH₃)₃ + HX | Increases volatility, thermal stability |

| Acylation | Acylating agents (e.g., Acetic Anhydride) | R-NH₂ + (CH₃CO)₂O → R-NH-COCH₃ + CH₃COOH | Increases volatility, improves peak shape |

Note: R-NH₂ represents the amine functionality of this compound.

Catalytic Cycle Analysis and Optimization in this compound Transformations

While specific catalytic cycles for transformations directly involving this compound are not extensively detailed in the provided search results, the principles of catalytic cycle analysis can be applied to understand and optimize its reactions. Catalytic cycles are fundamental to many organic transformations and typically involve a series of steps where a catalyst is regenerated after facilitating the reaction.

Drawing parallels from rhodium-catalyzed asymmetric additions, a hypothetical catalytic cycle for a transformation of a this compound derivative could involve the following key steps: nih.gov

Oxidative Addition: The catalyst, often a transition metal complex, reacts with a substrate, increasing its oxidation state and coordination number.

Migratory Insertion/Transmetalation: The this compound derivative could then coordinate to the metal center, followed by insertion into a metal-ligand bond or a transmetalation step where a group is transferred from another reagent to the metal. nih.gov

Reductive Elimination: The final product is formed and released from the catalyst, which returns to its original oxidation state, ready to start a new cycle.

Optimization of such a catalytic process would involve manipulating various factors to enhance the rate and selectivity of the desired transformation. Key parameters for optimization include:

Catalyst Choice: The nature of the metal center and its ligands can dramatically affect catalytic activity and selectivity. For instance, the use of chiral ligands can induce stereoselectivity.

Solvent: The solvent can influence the solubility of reactants and the stability of intermediates in the catalytic cycle.

Temperature and Pressure: These parameters affect the rates of the elementary steps within the cycle.

Factors Influencing Regioselectivity and Stereochemical Outcome

In reactions involving this compound and its derivatives, controlling the regioselectivity and stereochemistry is crucial for synthesizing specific isomers with desired biological or chemical properties. Several factors govern these outcomes. numberanalytics.commasterorganicchemistry.com

Regioselectivity refers to the preference of a reaction to occur at one position over another. numberanalytics.com In the case of this compound, which possesses multiple reactive nitrogen atoms (two in the piperazine ring and one in the butanamine side chain), regioselectivity is a significant consideration during derivatization or other chemical modifications. The factors influencing which nitrogen atom reacts include:

Steric Effects: The steric hindrance around each nitrogen atom plays a major role. numberanalytics.comnumberanalytics.com The secondary amine within the piperazine ring is generally more sterically hindered than the primary amine of the butanamine chain. Therefore, reactions with bulky reagents may preferentially occur at the less hindered primary amine.

Electronic Effects: The basicity and nucleophilicity of the nitrogen atoms also influence their reactivity. The electron density on each nitrogen can be subtly different, affecting its ability to attack an electrophile. numberanalytics.comnumberanalytics.com

Reaction Conditions: The choice of solvent, temperature, and catalyst can alter the regiochemical outcome of a reaction. numberanalytics.com For instance, a particular solvent might preferentially solvate one part of the molecule, making a specific nitrogen more or less accessible.

Stereochemical Outcome becomes relevant when new chiral centers are formed or when the molecule interacts with chiral reagents or catalysts. The factors influencing stereoselectivity include:

Substrate Stereochemistry: If the this compound derivative already contains a chiral center, it can direct the stereochemistry of subsequent reactions, a phenomenon known as substrate-controlled stereoselectivity.

Reagent/Catalyst Stereochemistry: The use of chiral reagents or catalysts can induce the formation of one enantiomer or diastereomer over another. This is the basis of asymmetric synthesis.

Reaction Mechanism: The mechanism of the reaction itself can dictate the stereochemical outcome. For example, an S(_N)2 reaction proceeds with inversion of stereochemistry, whereas an S(_N)1 reaction often leads to a racemic mixture. numberanalytics.comkhanacademy.org The geometry of the transition state is a key determinant of the final product's stereochemistry. youtube.com

Table 2: Factors Influencing Reaction Selectivity

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Steric Hindrance | Directs reaction to less bulky sites. numberanalytics.comnumberanalytics.com | Can favor the formation of the less sterically crowded diastereomer. |

| Electronic Effects | Directs reaction to the most nucleophilic/basic site. numberanalytics.comnumberanalytics.com | Can influence the stability of diastereomeric transition states. |

| Reaction Conditions | Solvent, temperature, and catalysts can alter the preferred reaction site. numberanalytics.com | Can affect the energy difference between diastereomeric transition states. |

| Chirality of Reagents | Not a primary factor. | Chiral reagents or catalysts can induce the formation of specific stereoisomers. |

Kinetic Studies of Bond Formation and Rearrangement Processes

Kinetic studies provide quantitative insights into the rates of chemical reactions, helping to elucidate reaction mechanisms and understand the factors that control them. For reactions involving this compound, kinetic analysis can be applied to both its derivatization and other transformations.

The rate of a reaction is often described by a rate law , which expresses the relationship between the reaction rate and the concentrations of the reactants. opentextbc.ca For a derivatization reaction, such as the silylation of this compound, the rate law might be determined by monitoring the disappearance of the starting material or the appearance of the derivatized product over time under various reactant concentrations.

Bond formation is a fundamental process in any chemical reaction. The rate of bond formation can be influenced by several factors, including the activation energy of the reaction, which is the minimum energy required for the reaction to occur. Kinetic studies can help determine this activation energy. In the context of this compound, the formation of new carbon-nitrogen or silicon-nitrogen bonds during derivatization is a key step. The rate of this bond formation can be affected by the nucleophilicity of the nitrogen atom and the electrophilicity of the reacting partner.

In some cases, the initial product of a reaction may undergo a rearrangement to form a more stable product. Kinetic studies can be used to follow the rate of both the initial bond formation and the subsequent rearrangement. The study of reaction kinetics can also reveal the presence of reaction intermediates, which are species that are formed in one step and consumed in a subsequent step. libretexts.org

Computational Chemistry and Theoretical Characterization of 1 Piperazinebutanamine Systems

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. wikipedia.org This method is crucial in structure-based drug design for its ability to forecast the binding conformation of small-molecule ligands within the target's binding site. mdpi.com For 1-Piperazinebutanamine, molecular docking studies can elucidate how it and its derivatives interact with various biological targets.

Research on related piperazine (B1678402) derivatives has demonstrated their potential to interact with significant biological targets. For instance, derivatives have been docked against human acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, to identify potential inhibitors. nih.gov Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been evaluated for their binding affinity towards carbonic anhydrase IX (CAIX), a protein overexpressed in various cancers. nih.gov

The process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein and the ligand (e.g., a derivative of this compound) are prepared. jmir.org

Conformational Sampling: The algorithm explores various possible conformations of the ligand within the protein's binding site. mdpi.com

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each conformation, and the poses are ranked to identify the most likely binding mode. wikipedia.orgmdpi.com

Ligand-target interaction profiling complements molecular docking by providing a detailed analysis of the non-covalent interactions that stabilize the complex. Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges. biorxiv.orgnih.gov This analysis is critical for understanding the structural basis of a ligand's activity and for guiding the optimization of lead compounds. For example, understanding the key interactions between a this compound derivative and its target can inform chemical modifications to enhance binding affinity or selectivity.

| Piperazine Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 1-(1,4-benzodioxane-2-carbonyl) piperazine | Human Acetylcholinesterase (AChE) | Identified as a potential inhibitor through virtual screening and molecular docking. | nih.gov |

| 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Showed potential to target CAIX-expressing cancers based on docking and MD simulations. | nih.gov |

| Quinolinone-based thiosemicarbazones | Mycobacterium tuberculosis targets | Docking studies helped to understand the binding modes of potent antimycobacterial agents. | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are theoretical methods based on quantum mechanics that are used to investigate the electronic structure and properties of molecules. wikipedia.orgnih.gov These ab initio ("from first principles") methods solve the electronic Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and reaction energetics without relying on empirical parameters. wikipedia.org

For this compound, quantum chemical calculations can be used to predict:

Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculation of properties like dipole moment, polarizability, and electrostatic potential, which are crucial for understanding intermolecular interactions.

Reactivity Indices: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

Reaction Mechanisms: Quantum chemical methods can trace reaction paths, identify transition states, and calculate activation energies, providing a deep understanding of how the molecule might be synthesized or how it might metabolize. nih.gov

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org More advanced methods, known as post-Hartree-Fock methods, build upon the HF solution to incorporate electron correlation for higher accuracy. These calculations are computationally intensive, with costs scaling significantly with the size of the molecular system. wikipedia.org By applying these methods to this compound, researchers can gain fundamental insights that guide the design of derivatives with desired electronic and reactive properties for specific biological applications.

Molecular Dynamics Simulations for Conformational Analysis and Binding Event Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mpg.dewustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular motion, allowing for the exploration of conformational changes and binding events. tudelft.nl

Conformational Analysis: Molecules are not static entities; they exist as an ensemble of different spatial arrangements called conformations or rotamers. wikipedia.org Conformational analysis is the study of the energetics and populations of these different conformers. libretexts.org For a flexible molecule like this compound, which contains multiple rotatable single bonds, MD simulations can explore the potential energy surface to identify low-energy, stable conformations. auremn.org.br Studies on other 2-substituted piperazines have shown that conformational preferences can significantly influence biological activity by presenting the key interacting groups in an optimal orientation for receptor binding. nih.gov

Binding Event Exploration: While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations can explore the dynamics of the binding process. mdpi.com Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode and reveal how the protein and ligand adapt to each other (a phenomenon known as "induced fit"). wikipedia.org These simulations can track the formation and breaking of intermolecular interactions, the movement of water molecules in the binding site, and large-scale conformational changes in the protein upon ligand binding. fortunejournals.com This dynamic information is invaluable for validating docking results and gaining a more realistic understanding of the ligand-receptor recognition process.

| Simulation Focus | System Studied | Key Insights Gained | Reference |

|---|---|---|---|

| Binding Stability | Mycobacterium tuberculosis ClpC1 with natural product inhibitors | Validated the stability of the most potent compound in the binding pocket over time. | fortunejournals.com |

| Conformational Preference | 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists | Showed that the axial conformation was preferred and controlled binding to the receptor. | nih.gov |

| Deformation Mechanisms | Nanoindentation of Cu single crystals | Provided detailed insights into microstructure-property relationships under stress. | mdpi.com |

Virtual Screening and Computational Lead Generation Strategies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. muni.czmdpi.com It is a cost-effective alternative to high-throughput experimental screening (HTS). nih.gov VS methods can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. mdpi.com

Structure-Based Virtual Screening (SBVS): This approach uses the three-dimensional structure of the target protein. researchgate.net Large compound databases are docked into the target's binding site, and molecules are ranked based on their predicted binding affinity or how well they fit. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods use a set of known active ligands as a template. mdpi.com The principle is that molecules structurally or chemically similar to known active compounds are also likely to be active.

A molecule like this compound can serve as a fragment or scaffold in computational lead generation. Strategies might involve:

Scaffold Hopping: Searching for new molecular backbones that maintain the key interaction features of an existing ligand.

Fragment-Based Growth: Using this compound as a core fragment and computationally adding chemical groups to grow a new molecule with improved affinity and properties.

Library Enumeration: Creating a virtual library of derivatives by systematically modifying the this compound structure and then screening this focused library against a target of interest.

The goal of these strategies is to move from initial "hits" identified in a screen to "leads"—compounds with more drug-like properties that can be further optimized. youtube.com

Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Predictive modeling in chemistry uses statistical and machine learning methods to forecast the properties or activities of chemical compounds based on their structure. infomineo.commathworks.comfabrichq.ai Quantitative Structure-Activity Relationship (QSAR) is a prominent type of predictive modeling that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity.

The general workflow for a QSAR study involves:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is assembled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to represent its physicochemical properties (e.g., logP, molecular weight) or structural features (e.g., topological indices, 3D field values).

Model Building: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., neural networks) to correlate the descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using external data sets to ensure it can accurately predict the activity of new, untested compounds.

For this compound, a QSAR study could be conducted on a series of its derivatives to understand which structural features are critical for a specific biological effect, such as antihistamine or antibradykinin activity, as has been done for other piperazine series. nih.gov The resulting QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

| Method | Description | Application |

|---|---|---|

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. It provides simple and easily interpretable models. mdpi.com | Building linear relationships between descriptors and activity. |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. | Understanding the 3D structural requirements for activity. |

| Neural Networks (NN) | A machine learning approach capable of modeling complex, non-linear relationships between descriptors and activity. mdpi.com | Developing highly predictive models when linear methods are insufficient. |

Future Perspectives in 1 Piperazinebutanamine Research

Development of Sustainable and Green Chemistry Routes for Synthesis

The future of chemical synthesis for compounds like 1-piperazinebutanamine lies in the adoption of green and sustainable practices. This involves a shift towards methodologies that are more environmentally friendly and economically viable. The principles of green chemistry, a framework aimed at minimizing the environmental impact of chemical processes, are central to this evolution. liverpool.ac.uklabnews.co.ukastrazeneca.com Key aspects of this approach include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. liverpool.ac.ukmonash.edu

A primary goal is to design synthetic routes that are more direct and efficient, minimizing the number of steps and the use of protecting groups. europeanpharmaceuticalreview.comacs.org This can be achieved through the use of innovative catalysts, such as biocatalysts or those derived from earth-abundant metals, which can offer high selectivity and reduce energy requirements. labnews.co.ukastrazeneca.com For instance, enzyme-based catalysts are highly specific and can often eliminate the need for protecting groups, leading to cleaner and more efficient processes. acs.org The use of renewable feedstocks, such as those derived from biomass, is another critical area of development. labnews.co.ukrsc.orgmdpi.com

The choice of solvents is also a significant consideration, with a focus on minimizing their use or replacing them with safer, more environmentally benign alternatives like water or bio-derived solvents. liverpool.ac.uklabnews.co.uk Metrics such as Process Mass Intensity (PMI) and E-Factor are used to assess the environmental footprint of a synthesis, encouraging the design of routes that generate less waste. astrazeneca.comwalisongo.ac.id By integrating these principles, the synthesis of this compound and its derivatives can become more sustainable, reducing both environmental impact and production costs. walisongo.ac.id

Table 1: Key Green Chemistry Principles and Their Application in Synthesizing this compound

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing syntheses to minimize byproducts and unreacted starting materials. liverpool.ac.uk |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. liverpool.ac.uk |

| Less Hazardous Chemical Synthesis | Utilizing and generating substances that possess little or no toxicity to human health and the environment. liverpool.ac.uk |

| Safer Solvents and Auxiliaries | Reducing or eliminating the use of auxiliary substances like solvents, or replacing them with greener alternatives. labnews.co.uk |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. labnews.co.uk |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources instead of depletable ones. labnews.co.uk |

| Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents to increase selectivity and reduce waste. labnews.co.ukacs.org |

| Reduce Derivatives | Minimizing or avoiding the use of temporary protecting groups to reduce reaction steps and waste. acs.org |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The exploration of novel reactivity patterns and chemical transformations of this compound is crucial for expanding its utility as a versatile chemical building block. cymitquimica.com Understanding its fundamental reactivity can unlock new synthetic pathways and lead to the creation of a diverse range of derivatives with unique properties.

One area of focus is the development of new catalytic systems that can selectively activate and functionalize different parts of the this compound molecule. This could involve the use of transition metal catalysts or organocatalysts to promote reactions at specific positions, allowing for precise molecular modifications. For example, new methods for C-H activation could enable the direct attachment of functional groups to the piperazine (B1678402) ring or the butyl chain, streamlining synthetic sequences.

Furthermore, exploring multicomponent reactions involving this compound could provide rapid access to complex molecules from simple starting materials in a single step. rsc.orgrsc.org These reactions are highly efficient and align with the principles of green chemistry by reducing the number of synthetic operations and the amount of waste generated.

Investigating the behavior of this compound under unconventional reaction conditions, such as in flow reactors or under microwave irradiation, may also reveal new reactivity. These technologies can enhance reaction rates, improve yields, and allow for better control over reaction parameters, potentially leading to transformations that are not feasible using traditional batch methods. The discovery of new chemical transformations will not only broaden the chemical space accessible from this compound but also facilitate the development of more efficient and sustainable synthetic processes.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules based on the this compound scaffold. pnnl.govmednexus.orgnih.gov These computational tools can significantly accelerate the discovery and optimization of novel compounds with desired properties. pnnl.govmdpi.com

De novo molecular design is another powerful application of AI, where algorithms can generate entirely new molecular structures with optimized properties. mednexus.org Starting with the this compound core, these generative models can explore a vast chemical space to propose novel derivatives that are predicted to have high efficacy and favorable safety profiles. pnnl.gov This approach can lead to the discovery of compounds with unprecedented structures and mechanisms of action.

The use of AI and ML can also aid in the optimization of synthetic routes. By analyzing reaction databases, these tools can suggest the most efficient and sustainable pathways for synthesizing target molecules, taking into account factors like yield, cost, and environmental impact. The synergistic combination of computational design and automated synthesis has the potential to create a closed-loop system for accelerated molecular discovery. nih.gov

Table 2: Applications of AI and Machine Learning in this compound Research

| Application Area | Description |

| High-Throughput Virtual Screening | Using ML models to rapidly screen large libraries of virtual this compound derivatives to identify potential hits. pnnl.gov |

| Predictive Modeling (QSAR) | Developing quantitative structure-activity relationship models to predict the biological activity and properties of new compounds. pnnl.gov |

| De Novo Molecular Design | Employing generative AI models to design novel this compound analogs with desired characteristics. mednexus.org |

| ADMET Prediction | Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of potential drug candidates. |

| Synthetic Route Optimization | Applying AI to identify the most efficient and sustainable synthetic pathways for producing target molecules. |

| Drug Repurposing | Utilizing AI to identify new therapeutic uses for existing drugs or derivatives of this compound. mdpi.com |

Addressing Challenges in the Scalability and Efficiency of Synthetic Pathways

While the development of novel synthetic routes is important, addressing the challenges of scalability and efficiency is paramount for the practical application of this compound and its derivatives, particularly in industrial settings. A synthetic pathway that is successful on a laboratory scale may not be viable for large-scale production due to issues related to cost, safety, and waste generation. huarenscience.com

Purification of the final product on a large scale can also be a significant bottleneck. huarenscience.com Traditional purification methods like column chromatography are often not practical or cost-effective for industrial production. The development of scalable and efficient purification techniques, such as crystallization or distillation, is essential.

To address these challenges, a multidisciplinary approach is required, integrating principles of chemical engineering, process chemistry, and green chemistry. The implementation of continuous flow manufacturing, for example, can offer significant advantages over traditional batch processing in terms of efficiency, safety, and scalability. By focusing on these aspects, researchers can develop synthetic pathways for this compound that are not only innovative but also practical and sustainable for large-scale production.

Q & A

Q. What are the standard synthetic routes for 1-Piperazinebutanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions involving piperazine derivatives. For example, alkylation of piperazine with a bromobutane precursor under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile) is a common approach . Optimization strategies include:

- Catalyst selection : Use of triethylamine or DIPEA to neutralize HCl byproducts and drive the reaction forward .

- Temperature control : Maintaining 40–60°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or crystallization for high-purity isolation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by resolving characteristic peaks for the piperazine ring (δ 2.5–3.5 ppm) and butanamine chain (δ 1.2–1.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (115.18 g/mol) and detects trace impurities .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .

- Waste Management : Collect residues in sealed containers labeled for hazardous organic amines and dispose via certified waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?

- Methodological Answer : Discrepancies in properties like solubility or melting point often arise from variations in synthesis/purification protocols. To address this:

- Cross-validate methods : Compare NMR and X-ray crystallography data (if available) to confirm structural consistency .

- Standardize conditions : Replicate experiments under controlled humidity/temperature and use reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .

- Publish metadata : Document solvent grades, equipment calibration, and environmental controls to enhance reproducibility .

Q. What strategies are recommended for designing derivatives of this compound to enhance biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Modify the butanamine chain length or introduce electron-withdrawing groups (e.g., fluorine) to improve receptor binding .

- Fragment-based drug design : Use this compound as a core scaffold and append pharmacophores (e.g., aryl groups) via amidation or reductive amination .

- Computational modeling : Perform docking studies with target proteins (e.g., dopamine receptors) to prioritize synthetic targets .

Q. How should researchers approach the development of novel analytical methods for detecting this compound in complex biological matrices?

- Methodological Answer :

- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma or tissue homogenates .

- Detection : Develop LC-MS/MS methods with multiple reaction monitoring (MRM) for high specificity. Optimize ionization parameters (e.g., ESI+ mode) .

- Validation : Follow ICH guidelines for linearity (R > 0.99), precision (CV < 15%), and recovery (>80%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.